molecular formula C24H14FNO2S2 B5034292 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5034292
M. Wt: 431.5 g/mol
InChI Key: MTSXVLTXIKRNHF-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a thiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This type of compound is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl, furyl, and naphthyl groups would all contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group could increase the compound’s stability, while the thiazolidinone ring could influence its reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thiazolidinones are found in a variety of pharmaceuticals, where they can have a range of effects depending on the specific compound .

Future Directions

Future research could involve studying the synthesis and properties of this compound in more detail, as well as exploring potential applications. For example, given the presence of a thiazolidinone ring, it could be interesting to explore potential pharmaceutical applications .

Properties

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14FNO2S2/c25-17-10-8-16(9-11-17)21-13-12-18(28-21)14-22-23(27)26(24(29)30-22)20-7-3-5-15-4-1-2-6-19(15)20/h1-14H/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSXVLTXIKRNHF-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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